N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of benzo[d]thiazole-2-carboxamides . These compounds have been reported as a new class of potent anti-mycobacterial agents .
Synthesis Analysis
The synthesis of benzo[d]thiazole-2-carboxamides involves a CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This process includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .
Scientific Research Applications
Pharmacological Properties
Benzothiazole derivatives and their metal complexes possess a wide range of pharmacological properties . They have been found to have antibacterial , antifungal , antioxidant , antimicrobial , and anti-proliferative properties. They also show activity as anti-convulsants , falcipain inhibitors , anti-HIV agents , anti-Parkinson’s agents , anti-diabetic agents , and anti-leishmanial agents .
Industrial Applications
2-Aryl benzothiazoles, a type of benzothiazole derivative, have significant industrial applications . For example, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection and as electrophosphorescent emitters in OLEDs .
Potential EGFR Inhibitors
A series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized for evaluation as potential inhibitors of the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a significant role in the development, progression, aggressiveness, and metastasis of many solid tumors . Inhibiting EGFR is a promising antitumor therapeutic strategy .
α-Glucosidase Inhibitor Activity
Some benzothiazole derivatives have been synthesized and examined for their α-glucosidase inhibitor activity . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and inhibitors of this enzyme can be used in the treatment of diabetes .
Fluorescent Probes
Benzothiazole derivatives can be used as fluorescent probes for analyte detection . This makes them useful in various fields, including biological research, medical diagnostics, and environmental monitoring .
Ligand-Centered Fluorescence
Benzothiazole-based metal complexes can exhibit ligand-centered fluorescence . This property can be exploited in the design of materials for optoelectronic devices .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors . Another potential target is the ATP-phosphoribosyl transferase (ATP-PRTase) , a metabolic enzyme unique to Mycobacterium tuberculosis (Mtb) .
Mode of Action
The compound interacts with its targets, leading to their inhibition . In the case of EGFR, the compound’s interaction results in the inhibition of the receptor, which is overexpressed in certain cancer cell lines . For ATP-PRTase, the compound acts as an inhibitor, disrupting the enzyme’s function .
Biochemical Pathways
The inhibition of EGFR disrupts the downstream signaling pathways that are crucial for cell proliferation and survival . Similarly, the inhibition of ATP-PRTase disrupts the metabolic processes of Mtb, affecting its survival .
Pharmacokinetics
The compound’s design and synthesis were based on in silico admet predictions , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its development.
Result of Action
The compound exhibits cytotoxic activities against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480), while showing weak cytotoxic effects against EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702) . This suggests that the compound’s action results in the death of cancer cells overexpressing EGFR .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-13(16-6-5-14(24-16)11-7-8-23-10-11)9-19-17(22)18-20-12-3-1-2-4-15(12)25-18/h1-8,10,13,21H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPKUQMTUUWQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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